4-Methoxyphthalaldehyde

Description

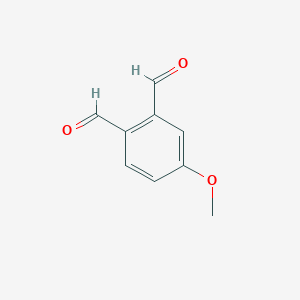

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyphthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLHFZLHMCXWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444629 | |

| Record name | 4-Methoxybenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6500-51-2 | |

| Record name | 4-Methoxybenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxyphthalaldehyde

Classical and Established Synthetic Pathways

Multi-Step Conversions to 4-Methoxyphthalaldehyde

One of the earliest documented approaches involves the synthesis from 4-methoxy-ortho-xylene. This pathway typically proceeds in two main stages: benzylic bromination followed by hydrolysis. The initial step involves the radical bromination of both methyl groups on the aromatic ring to form an intermediate such as 3,4-bis(dibromomethyl)anisole. This is subsequently hydrolyzed to generate the two aldehyde functionalities. However, this method is often plagued by side reactions and difficult purifications, leading to very low yields, sometimes as low as 5%. nih.gov

Another classical, though less direct, approach is through the ozonolysis of a suitable precursor like 4-methoxynaphthalene. Ozonolysis is a powerful method for cleaving double bonds to form carbonyl compounds. byjus.com In this case, the ozonolysis of the more reactive ring of 4-methoxynaphthalene in a participating solvent like methanol (B129727) can lead to the formation of peroxide intermediates, which upon workup can yield the desired dialdehyde (B1249045). researchgate.netresearchgate.net For instance, the ozonolysis of 2-methoxynaphthalene (B124790) in methanol has been shown to produce 1,4-dimethoxy-2,3-benzodioxan, a peroxide that can be converted to phthalaldehydic acid derivatives. researchgate.netresearchgate.net A similar principle could be applied to a 4-methoxynaphthalene precursor.

Precursor Compounds and Reaction Conditions

The selection of the starting material is crucial and dictates the subsequent reaction conditions. The classical methods rely on commercially available or readily synthesized precursors.

| Precursor Compound | Reagents & Conditions | Product | Reported Yield |

| 4-Methoxy-ortho-xylene | 1. N-Bromosuccinimide (NBS) or Br₂, radical initiator (e.g., AIBN or light), reflux. 2. Hydrolysis (e.g., with water or base). | 4-Methoxyphthalaldehyde | ~5% nih.gov |

| 4-Methoxynaphthalene | 1. Ozone (O₃), -78°C, in a participating solvent (e.g., Methanol). 2. Reductive or oxidative workup. | 4-Methoxyphthalaldehyde | Yield not specified, method is inferred from similar reactions. researchgate.netresearchgate.net |

Advanced Synthetic Strategies and Optimization

Challenges associated with classical syntheses, primarily low yields and the formation of byproducts, have driven the development of more sophisticated strategies. These modern approaches focus on increasing efficiency and control through techniques such as protecting groups and advanced catalytic systems.

Protection-Deprotection Approaches for Enhanced Yields

A significant advancement in the synthesis of 4-substituted ortho-phthalaldehydes involves a protection-deprotection strategy to stabilize a key intermediate. researchgate.net A highly effective modern route starts with the formation of 4,5-dihydroisobenzofuran-5-ol. This intermediate is unstable and prone to dehydration under oxidative conditions, which leads to the formation of undesired byproducts like ortho-phthalaldehyde (OPA). nih.govresearchgate.net

Synthesis Scheme via Protection Strategy:

Step 1: Synthesis of the key intermediate, 4,5-dihydroisobenzofuran-5-ol.

Step 2 (Protection): Conversion of the hydroxyl group to a more stable ether (e.g., methoxy) or ester.

Step 3 (Oxidation): Oxidation of the protected intermediate to form the dialdehyde.

Step 4 (Deprotection): If the protecting group is not the desired final substituent (e.g., if synthesizing 4-hydroxy-OPA from a methoxy-protected intermediate), a final deprotection step is required. nih.gov For 4-methoxyphthalaldehyde, the methoxy (B1213986) group used for protection can be the final desired substituent.

Catalytic Systems in 4-Methoxyphthalaldehyde Synthesis

The choice of the oxidizing agent is critical in the final step of the synthesis. Comparative studies have shown that traditional oxidants can be inefficient. For instance, using selenium dioxide (SeO₂) for the oxidation of the protected 5-methoxy-4,5-dihydroisobenzofuran resulted in the formation of an unwanted acid byproduct. researchgate.net

In contrast, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has proven to be a far more effective and selective oxidant for this transformation. nih.govresearchgate.net The use of DDQ leads to an excellent conversion rate to 4-methoxyphthalaldehyde with minimal formation of OPA. nih.govresearchgate.net This highlights the importance of the catalytic system in directing the reaction towards the desired product.

| Oxidizing Agent | Substrate | Product Ratio (4-MeO-OPA : OPA) | Isolated Yield (4-MeO-OPA) |

| SeO₂ | 5-Methoxy-4,5-dihydroisobenzofuran | 0 : 0 (Forms acid byproduct) | 0% |

| DDQ | 5-Methoxy-4,5-dihydroisobenzofuran | 97 : 3 | 63% nih.govresearchgate.net |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of 4-methoxyphthalaldehyde is fundamentally a challenge in regioselectivity. The goal is to introduce two aldehyde groups specifically at the 1 and 2 positions of the benzene (B151609) ring, while maintaining a methoxy group at the 4-position. The advanced synthetic pathway utilizing the protected 4,5-dihydroisobenzofuran-5-ol intermediate is an elegant solution to ensure this specific arrangement (regiochemistry). researchgate.net By building the bicyclic furan (B31954) structure first and then oxidizing it, the ortho-disposition of the eventual aldehyde groups is guaranteed.

While the final product, 4-methoxyphthalaldehyde, is achiral and thus stereoselectivity is not a concern for its direct synthesis, the principles of stereoselection can be relevant in the synthesis of more complex molecules derived from it. The regioselectivity of subsequent reactions, such as condensations with primary amines, is a known area of study for unsymmetrical ortho-phthalaldehydes. lookchem.com The precise placement of the electron-donating methoxy group influences the reactivity of the two aldehyde groups, which can be exploited in further synthetic applications. researchgate.net

Efficiency and Scalability Assessments of Synthetic Routes

One effective protocol involves the following key steps:

Protection: The hydroxyl group of 4,5-dihydroisobenzofuran-5-ol is protected. The use of a methoxy protecting group has been found to be particularly effective. nih.gov

Oxidation: The protected intermediate is then oxidized. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant has shown remarkable stability of the methoxy group and leads to the formation of 4-methoxyphthalaldehyde with an excellent conversion rate and minimal side products. nih.gov This step yields the desired product, which can be isolated by column chromatography with a reported yield of 63%. beilstein-journals.orgnih.gov

The direct oxidation of unprotected 4,5-dihydroisobenzofuran-5-ol with DDQ results in a very low yield of the desired product (around 13%) due to the major formation of phthalaldehyde (OPA) as a byproduct. beilstein-journals.org The protection strategy circumvents the dehydration of the intermediate that leads to this side product. beilstein-journals.org

A comparative look at different oxidation conditions highlights the efficiency of the DDQ method for the methoxy-protected intermediate.

Table 1: Comparison of Oxidation Reactions for the Synthesis of 4-Methoxyphthalaldehyde and Analogues

| Entry | Starting Material | Reagent | 4-Substituted OPA (%) | OPA (%) |

|---|---|---|---|---|

| 1 | 4,5-dihydroisobenzofuran-5-ol | DDQ | 50 | 50 |

| 2 | 5-acetoxy-4,5-dihydroisobenzofuran | DDQ | 0 | 100 |

| 3 | 4-methoxy-4,5-dihydroisobenzofuran-5-ol | DDQ | 97 | 3 |

Data sourced from Moitessier et al., 2019. nih.gov

The scalability of this synthetic route is enhanced by the high conversion rates and yields achieved in the key steps. The stability of the methoxy-protected intermediate under the DDQ oxidation conditions is a crucial factor for potential large-scale production. nih.gov

Furthermore, 4-methoxyphthalaldehyde serves as a precursor in various other reactions, demonstrating its utility as a scalable starting material. For instance, it has been used in the gram-scale synthesis of phthalidyl sulfonohydrazones, where it reacted with N'-benzylidenebenzenesulfonohydrazide to yield the product in 84% yield. acs.org It is also used as a starting material in the synthesis of more complex molecules, such as in a procedure to obtain tetramethyl 2-methoxy-7,11-dioxo-6,7,8,9-tetrahydro-5H-5,9-propanobenzo researchgate.netannulene-6,8,10,12-tetracarboxylate, which was produced with a 66% yield from 10.2 g of 4-methoxyphthalaldehyde. google.com

The development of these efficient synthetic methodologies has made 4-methoxyphthalaldehyde more readily available for its applications in areas such as fluorimetric analysis and the creation of complex molecular structures. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Mechanisms of 4 Methoxyphthalaldehyde

Fundamental Reaction Pathways

4-Methoxyphthalaldehyde, as an aromatic dialdehyde (B1249045), possesses two carbonyl groups that are the primary sites of its chemical reactivity. These aldehyde groups are susceptible to a variety of transformations common to carbonyl compounds, most notably nucleophilic addition. scispace.com The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for electron-rich nucleophiles. scispace.com

Common nucleophilic addition reactions include the formation of hydrates in aqueous solutions, hemiacetals and acetals with alcohols, and cyanohydrins with hydrogen cyanide. researchgate.net The reactivity of these aldehyde groups allows for their participation in condensation reactions. A key example is the aldol (B89426) condensation, where an enolate reacts with a carbonyl group to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl. acs.org While 4-methoxyphthalaldehyde itself lacks α-hydrogens and cannot form an enolate, its aldehyde groups can readily react with other enolizable carbonyl compounds. acs.org

A specific and synthetically useful transformation of 4-methoxyphthalaldehyde involves its reaction with N-tosyl hydrazones, catalyzed by N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.net This reaction proceeds under mild, open-air conditions and demonstrates broad functional group tolerance. The mechanism involves the formation of a Breslow intermediate from the NHC and one of the aldehyde groups, followed by oxidation. This intermediate then undergoes a nucleophilic attack by the deprotonated N-tosyl hydrazone, leading to an intramolecular annulation and subsequent fragmentation to yield phthalidyl sulfonohydrazones as the final product, regenerating the NHC catalyst in the process. researchgate.netresearchgate.net Studies on the regioselectivity of this reaction with the unsymmetrical 4-methoxyphthalaldehyde show that it can afford a single isomer product in good yield. researchgate.netresearchgate.net

The dual aldehyde functionality also allows 4-methoxyphthalaldehyde to serve as a valuable building block in the synthesis of various heterocyclic and polycyclic structures, such as phthalimidines, imines, and isoindoles. nih.gov

The reactivity of the benzene (B151609) ring in 4-methoxyphthalaldehyde towards substitution reactions is governed by the electronic properties of its three substituents: one methoxy (B1213986) group (-OCH₃) and two formyl (aldehyde, -CHO) groups.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is typically challenging for benzene rings unless they are substituted with strong electron-withdrawing groups. researchgate.net The two aldehyde groups on 4-methoxyphthalaldehyde are strong electron-withdrawing groups that activate the ring for nucleophilic attack. escholarship.orgresearchgate.net These groups stabilize the formation of the negatively charged intermediate (a Meisenheimer complex) that is characteristic of the SNAr mechanism. researchgate.net The activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. researchgate.net Therefore, if 4-methoxyphthalaldehyde were to possess a suitable leaving group (like a halogen) at positions 3, 5, or 6, it would be susceptible to substitution by strong nucleophiles.

Mechanisms of Fluorescent Product Formation

4-Methoxyphthalaldehyde (MO-OPA) is a well-regarded fluorogenic derivatizing agent, used for the sensitive detection of primary amines, including amino acids and biogenic amines like histamine (B1213489). nih.govresearchgate.net The reaction mechanism is analogous to that of its parent compound, o-phthalaldehyde (B127526) (OPA). The process requires the presence of a primary amine and a nucleophile, which is typically a thiol such as 2-mercaptoethanol, in an alkaline medium.

The reaction proceeds through a series of rapid steps:

Initial Condensation: The primary amine (R-NH₂) attacks one of the aldehyde groups of MO-OPA to form a transient, unstable Schiff base (an imine).

Intramolecular Cyclization: The second aldehyde group is then attacked by the nitrogen atom of the imine, forming an unstable, non-fluorescent 1-hydroxy-2-alkyl-isoindoline intermediate.

Thiol Addition and Dehydration: The thiol (R'-SH) attacks the C1 carbon of the isoindoline (B1297411) intermediate. This is followed by the elimination of a water molecule to form the final product: a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.

The methoxy group on the aromatic ring enhances the fluorescence of the resulting derivative compared to the adduct formed with unsubstituted OPA. researchgate.net For example, the derivatization of histamine with MO-OPA yields a complex with superior fluorescence properties and a higher detection sensitivity than the equivalent OPA derivative. researchgate.net

Table 1: Comparison of MO-OPA and OPA for Histamine Derivatization

| Parameter | 4-Methoxyphthalaldehyde (MO-OPA) | o-Phthalaldehyde (OPA) |

|---|---|---|

| Linearity Range | 1.10⁻⁶ – 1.10⁻⁴ mol·L⁻¹ | Not Specified |

| Detection Limit | 9.5 x 10⁻⁷ mol·L⁻¹ | Not Specified |

| Optimal pH | 12.5 | Not Specified |

| Excitation λ (nm) | 351 | Not Specified |

| Emission λ (nm) | 462 | Not Specified |

Data sourced from a study on histamine detection in seafood. researchgate.net

4-Methoxyphthalaldehyde reacts with ammonium (B1175870) ions (NH₄⁺) under alkaline conditions to produce a fluorescent substance, forming the basis of a sensitive analytical method for trace ammonium detection in aqueous samples. The reaction is rapid, occurring at room temperature. researchgate.net The kinetics and yield of the fluorescent product are highly dependent on several experimental parameters, including pH and the concentrations of the reactants.

Detailed studies have been conducted to optimize the conditions for the derivatization of ammonium with MOPA. The reaction is performed in a highly alkaline medium (pH 11.2–12.0), which deprotonates the ammonium ion to ammonia (B1221849) (NH₃), the reactive species. The reaction typically reaches equilibrium within 15 minutes. The stoichiometry involves the reaction of MOPA with ammonia in the presence of sulfite (B76179).

Table 2: Optimized Conditions for Ammonium Derivatization by 4-Methoxyphthalaldehyde (MOPA)

| Parameter | Optimized Value |

|---|---|

| MOPA Concentration | 0.12 g/L |

| Sulfite (Na₂SO₃) Concentration | 0.051 g/L |

| pH Range | 11.2 – 12.0 |

| Reaction Time | 15 minutes |

| Excitation Wavelength (λex) | 370 nm |

| Emission Wavelength (λem) | 454 nm |

| Method Detection Limit | 0.0058 µmol/L |

Data from a study developing a fluorescence analysis method for trace ammonium.

This optimized method demonstrates greater sensitivity and speed compared to the traditional OPA-based method for ammonium analysis.

In the derivatization of primary amines with o-phthalaldehydes, the role of the co-reagent is critical. While thiols are commonly used for the analysis of amino acids, sulfite (SO₃²⁻) is employed in the specific reaction with ammonia (from ammonium ions). researchgate.net

The mechanism involving sulfite is distinct from the thiol pathway. In the absence of a thiol, which would be incorporated into the final structure, sulfite facilitates the formation of a fluorescent isoindole derivative. researchgate.net Under alkaline conditions, MOPA reacts with ammonia and sodium sulfite to form a highly fluorescent compound. researchgate.net While the precise mechanism is complex, it is proposed that sulfite acts to stabilize reactive intermediates or prevent the formation of non-fluorescent side products, thereby promoting the desired reaction pathway that leads to the fluorescent adduct. The reaction between OPA, ammonia, and sulfite is known to yield a fluorescent isoindole derivative, and the MOPA reaction follows this precedent. researchgate.net The resulting product from the MOPA/ammonia/sulfite reaction exhibits maximum excitation and emission wavelengths at 370 nm and 454 nm, respectively.

Influence of Reaction Environment on Mechanism

The efficiency and outcome of derivatization reactions involving 4-Methoxyphthalaldehyde are significantly governed by the surrounding chemical environment. Key parameters such as pH and temperature play a critical role in dictating the reaction mechanism, rate, and the stability of the resulting products.

pH Dependence of Derivatization Reactions

The pH of the reaction medium is a crucial factor in the derivatization of primary amines and other nucleophiles with 4-Methoxyphthalaldehyde. The reaction mechanism, which involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbons, is highly dependent on the protonation state of both the amine and the thiol, if present.

Derivatization reactions using 4-Methoxyphthalaldehyde, similar to its parent compound o-phthalaldehyde (OPA), typically require alkaline conditions to proceed efficiently. researchgate.net For the derivatization of ammonium, a novel fluorescence analysis method was established based on the reaction with 4-Methoxyphthalaldehyde (MOPA). This reaction occurs rapidly under alkaline conditions, leading to the formation of a fluorescent substance. researchgate.net Detailed studies have optimized the pH for this specific reaction, finding that a pH range of 11.2 to 12.0 is optimal for the formation of the fluorescent product. researchgate.net At this pH, the primary amine is sufficiently deprotonated to act as a potent nucleophile, facilitating the attack on the aldehyde groups. The high pH also ensures the thiol, often used as a reaction partner to form a stable isoindole derivative, is in its thiolate anion form, which is necessary for the final cyclization step.

The reaction scheme generally follows a path where one aldehyde group is attacked by the primary amine, followed by the attack of the thiolate on the second aldehyde group, leading to a cyclized, highly fluorescent isoindole derivative. Deviation from the optimal alkaline pH range can lead to incomplete reactions or the formation of less stable or non-fluorescent side products.

Temperature Effects on Reaction Equilibrium and Rate

Temperature is a fundamental parameter that influences both the rate of reaction and the position of the chemical equilibrium. solubilityofthings.com According to collision theory, increasing the temperature increases the kinetic energy of the reacting molecules. libretexts.orgsparkl.me This leads to more frequent and more energetic collisions, which increases the likelihood that colliding molecules will overcome the activation energy barrier required for a reaction to occur. solubilityofthings.comlibretexts.org

For the derivatization reaction of 4-Methoxyphthalaldehyde with ammonium, the process is reported to proceed rapidly at room temperature, with a reaction time of about 15 minutes being sufficient for the signal to reach equilibrium. researchgate.net This suggests a relatively low activation energy for this particular analytical application.

In general, the relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation. sparkl.mezienjournals.com A rise in temperature leads to an exponential increase in the rate constant, accelerating the formation of the derivative. solubilityofthings.com However, the stability of the resulting derivative must also be considered. While higher temperatures can increase the reaction rate, they can also promote the degradation of the fluorescent isoindole product, potentially leading to lower analytical signals in quantitative applications. Therefore, for many analytical methods involving derivatization, the reaction is often carried out at a controlled room temperature to strike a balance between a reasonable reaction rate and the stability of the product. For reversible reactions, temperature can also shift the equilibrium position according to Le Chatelier's principle. solubilityofthings.com

Interaction with Biogenic Amines and Other Analytical Targets

4-Methoxyphthalaldehyde is a promising derivatizing agent for the analysis of various compounds, most notably biogenic amines and ammonium, primarily through fluorescence spectroscopy and chromatography. researchgate.netdntb.gov.ua Biogenic amines are low molecular weight organic bases formed by the microbial decarboxylation of amino acids and are important indicators of food quality and safety. mostwiedzy.plmdpi.com

The utility of 4-Methoxyphthalaldehyde in this context stems from its ability to react with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction provides a basis for sensitive and selective analytical methods. 4-Methoxy-ortho-phthalaldehyde has been specifically highlighted as a promising reagent for the fluorimetric determination of histamine in seafood. dntb.gov.ua Histamine is a significant biogenic amine that can cause scombroid poisoning if consumed in high amounts. mostwiedzy.pl The derivatization converts the non-fluorescent histamine into a molecule that can be easily detected and quantified at low concentrations.

Beyond histamine, the o-phthalaldehyde (OPA) chemistry is applicable to a wide range of primary biogenic amines, including tyramine, putrescine, and cadaverine. mostwiedzy.plagriculturejournals.cz The introduction of the methoxy group in 4-Methoxyphthalaldehyde can modify the spectral properties of the resulting derivative, potentially shifting the excitation and emission wavelengths to the visible range, which can help reduce background interference and improve sensitivity. researchgate.net

A notable application is the determination of trace ammonium in freshwater and seawater. researchgate.net A method using 4-Methoxyphthalaldehyde as the fluorescent reagent was developed, where it reacts with ammonium under alkaline conditions to produce a fluorescent substance with maximum excitation at 370 nm and emission at 454 nm. researchgate.net This method proved to be highly sensitive, with a detection limit of 0.0058 µmol/L. researchgate.net

Table 1: Optimized Conditions for Ammonium Derivatization with 4-Methoxyphthalaldehyde researchgate.net

| Parameter | Optimal Value/Range |

|---|---|

| pH | 11.2–12.0 |

| 4-Methoxyphthalaldehyde Conc. | 0.12 g/L |

| Sulfite Concentration | 0.051 g/L |

| Reaction Time | 15 minutes |

Stetter Reaction and Related Organic Transformations

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide anion. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction is a key example of umpolung chemistry, where the normal electrophilic character of the aldehyde's carbonyl carbon is inverted to a nucleophilic one. wikipedia.org

4-Methoxyphthalaldehyde has been utilized as a substrate in sophisticated organic transformations related to the Stetter reaction. Specifically, it has been employed in N-heterocyclic carbene (NHC)-catalyzed domino reactions. bac-lac.gc.calookchem.com One such transformation is the Stetter-aldol-aldol reaction of o-formyl chalcones with phthalaldehyde derivatives, including 4-Methoxyphthalaldehyde. bac-lac.gc.ca These domino reactions are highly efficient, forming multiple carbon-carbon bonds and complex molecular architectures, such as spiro bis-indanes, in a single synthetic operation under mild conditions. bac-lac.gc.calookchem.com The use of 4-Methoxyphthalaldehyde in these sequences allows for the synthesis of structurally diverse and complex molecules that would be challenging to access through more traditional synthetic routes. bac-lac.gc.ca

The Stetter reaction itself provides access to valuable 1,4-dicarbonyl compounds, which are versatile precursors for the synthesis of other molecules, such as furans and pyrroles via the Paal-Knorr synthesis. wikipedia.org The reaction is notable for its ability to couple a wide variety of aldehydes with Michael acceptors. wikipedia.org While aromatic and heteroaromatic aldehydes are common substrates, the use of substituted phthalaldehydes like 4-Methoxyphthalaldehyde in related domino sequences demonstrates the reaction's adaptability for building molecular complexity. bac-lac.gc.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Methoxyphthalaldehyde |

| o-phthalaldehyde |

| Ammonium |

| Histamine |

| Tyramine |

| Putrescine |

| Cadaverine |

| o-formyl chalcones |

| spiro bis-indanes |

| Furan (B31954) |

| Pyrrole (B145914) |

| Thiol |

| Isoindole |

| Sulfite |

| N-heterocyclic carbene |

| Cyanide |

Advanced Analytical Applications of 4 Methoxyphthalaldehyde

Fluorimetric Determination Methodologies

4-Methoxyphthalaldehyde reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction forms the basis of sensitive fluorimetric methods for the quantification of these analytes. The methoxy (B1213986) group on the phthalaldehyde ring enhances the fluorescence of the resulting derivative compared to that formed with the more traditional OPA reagent.

A significant application of 4-Methoxyphthalaldehyde is in the determination of trace levels of ammonium (B1175870) in various water samples. This is crucial for environmental monitoring, as ammonium concentrations are a key indicator of water quality.

In freshwater systems, such as rivers, lakes, and groundwater, accurate measurement of low ammonium concentrations is essential for assessing ecosystem health. A novel fluorescence analysis method based on the reaction of MOPA with ammonium in an alkaline medium has been developed for this purpose. The reaction rapidly produces a fluorescent substance with a maximum excitation wavelength at 370 nm and an emission wavelength at 454 nm. researchgate.netmostwiedzy.pl

Optimal conditions for this reaction have been identified as a MOPA concentration of 0.12 g/L, a pH in the range of 11.2-12.0, and a sulfite (B76179) concentration of 0.051 g/L. researchgate.netmdpi.com The method exhibits a linear response to ammonium concentrations in the range of 0.025 to 0.300 µmol/L, with a detection limit of 0.0058 µmol/L for a 15-minute reaction time. researchgate.netmdpi.com This methodology has been shown to be more sensitive and rapid than the conventional OPA method and is less prone to interference from background peaks. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | 370 nm | researchgate.net |

| Emission Wavelength | 454 nm | researchgate.net |

| Optimized pH | 11.2 - 12.0 | researchgate.netmdpi.com |

| Linear Range | 0.025 - 0.300 µmol/L | researchgate.netmdpi.com |

| Detection Limit | 0.0058 µmol/L | researchgate.netmdpi.com |

The determination of ammonium in seawater presents additional challenges due to the high ionic strength and the presence of various interfering ions and organic matter. The 4-Methoxyphthalaldehyde method has been successfully applied to seawater analysis, demonstrating its robustness in complex matrices. researchgate.netthermofisher.com

Studies have shown that the matrix effects from both seawater and freshwater are negligible, with recoveries ranging from 93.6% to 108.1%. thermofisher.com To prevent the precipitation of metal ions in the alkaline conditions required for the reaction, the addition of a masking agent such as sodium citrate (B86180) can be employed, although it has been found to have no obvious effect on the fluorescence signal. researchgate.netmdpi.com The high sensitivity and reduced background interference of the MOPA method make it particularly suitable for the analysis of the typically low ammonium concentrations found in marine environments. researchgate.net

| Sample Matrix | Analyte | Recovery Rate (%) | Reference |

|---|---|---|---|

| Seawater | Ammonium | 93.6 - 108.1% | thermofisher.com |

| Freshwater | Ammonium | 93.6 - 108.1% | thermofisher.com |

While 4-Methoxyphthalaldehyde inherently offers higher sensitivity than OPA, further enhancements can be achieved for the detection of ultra-trace levels of analytes. One approach is the structural modification of the reagent itself. For instance, the synthesis of 4,5-dimethoxyphthalaldehyde (B3052640) (M2OPA), a derivative with two methoxy groups, has been shown to result in a rapid reaction and enhanced fluorescent intensity for ammonium detection. researchgate.net This structural enhancement shifts the excitation and emission wavelengths and can lead to significantly lower detection limits, reaching as low as 3.5 nM when coupled with a specialized hand-held portable laser diode fluorometer. researchgate.net

Another strategy for enhancing sensitivity involves instrumental and methodological optimizations. The use of highly sensitive detectors, such as photomultiplier tubes, and advanced light sources like laser diodes can improve the signal-to-noise ratio. researchgate.net Furthermore, enrichment techniques such as solid-phase extraction or purge-and-trap methods, which concentrate the analyte before derivatization, can be coupled with the MOPA method to achieve even lower detection limits, although this may increase the complexity of the analytical system. sigmaaldrich.com

Histamine (B1213489) is a biogenic amine that can cause food poisoning when present at high levels, particularly in seafood. Consequently, its rapid and accurate quantification is crucial for food safety. 4-Methoxy-ortho-phthalaldehyde (MO-OPA) has been demonstrated to be a superior derivatizing agent for the fluorimetric evaluation of histamine compared to OPA. researchgate.net

The reaction of MO-OPA with histamine produces a fluorescent complex with maximum excitation at 351 nm and emission at 462 nm. researchgate.net This method offers a broader linearity range (1x10⁻⁶ to 1x10⁻⁴ mol/L) and a significantly lower detection limit (9.5x10⁻⁷ mol/L) compared to the OPA method. researchgate.net These optimal conditions have been successfully applied to the analysis of histamine in a mixture of biogenic amines and in real yellowfin tuna samples. researchgate.net

| Parameter | 4-Methoxy-ortho-phthalaldehyde (MO-OPA) | o-phthalaldehyde (B127526) (OPA) | Reference |

|---|---|---|---|

| Linearity Range | 1x10⁻⁶ – 1x10⁻⁴ mol/L | - | researchgate.net |

| Detection Limit | 9.5x10⁻⁷ mol/L | - | researchgate.net |

| Excitation Wavelength | 351 nm | - | researchgate.net |

| Emission Wavelength | 462 nm | - | researchgate.net |

The successful application of 4-Methoxyphthalaldehyde for the determination of ammonium and histamine suggests its potential for the analysis of other primary amines of biological significance, such as other biogenic amines and amino acids. The parent compound, OPA, is widely used in pre- and post-column derivatization for the HPLC analysis of a broad spectrum of primary amino acids and biogenic amines, including norepinephrine, octopamine, dopamine, serotonin, and tyramine. nih.govthermofisher.com

Given that the methoxy substitution in MOPA enhances the fluorescence and sensitivity of the resulting derivatives, it is highly probable that MOPA can be adapted to create more sensitive and reliable analytical methods for these other biologically important amines. Such methods would be invaluable in biomedical research, clinical diagnostics, and food science for the study of metabolic pathways, disease biomarkers, and food quality. Further research is warranted to develop and validate specific MOPA-based methodologies for a wider array of primary amines.

Quantitative Analysis of Ammonium in Aqueous Systems

Integration with Chromatographic Separation Techniques

This section would have explored the use of MOPA as a derivatization reagent to enhance the detection of analytes in complex mixtures when coupled with chromatographic methods.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

The focus here would have been on the reaction of MOPA with analytes after their separation on an HPLC column, a technique commonly employed to improve the sensitivity and selectivity of detection for compounds that lack a strong chromophore or fluorophore.

Optimization of Chromatographic Parameters for MOPA Derivatives

A critical aspect of method development is the optimization of parameters such as mobile phase composition, flow rate, column temperature, and gradient elution to achieve the best separation of MOPA-derivatized analytes. This would have included a discussion on achieving optimal resolution, peak shape, and analysis time.

Method Validation in Complex Sample Environments

For any analytical method to be considered reliable, it must undergo rigorous validation. This subsection would have presented data on the validation of HPLC-MOPA methods in various complex matrices, such as biological fluids or environmental samples. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Flow Injection Analysis (FIA) and Lab-in-Syringe (LIS) Systems

FIA and LIS are automated analytical techniques that involve the injection of a sample into a continuously flowing carrier stream, where it reacts with reagents to produce a detectable signal. This section would have discussed the integration of MOPA into these systems for rapid and efficient analysis.

Automation and Miniaturization for On-Site Monitoring

A key advantage of FIA and LIS is their potential for automation and miniaturization, making them suitable for on-site and real-time monitoring. The use of MOPA in such systems for the rapid derivatization and detection of target analytes would have been the focus.

Throughput and Precision in Automated Systems

The performance of automated systems is often evaluated based on their sample throughput and the precision of the measurements. This subsection would have provided data on the throughput (number of samples analyzed per hour) and the relative standard deviation (RSD) of measurements obtained using MOPA-based automated systems.

Due to the lack of specific scientific literature on the use of 4-Methoxyphthalaldehyde in the outlined advanced analytical applications, it is not possible to provide a detailed and scientifically accurate article on this subject at this time. The body of research is rich with information on the application of o-phthalaldehyde (OPA) in these contexts, and it is plausible that MOPA could be used in a similar fashion. However, without dedicated studies on MOPA, any discussion on its specific performance, optimization, and validation would be purely speculative. Further research is needed to explore the potential of 4-Methoxyphthalaldehyde as a derivatization reagent in modern analytical chemistry.

Gas Chromatography (GC) Considerations for Volatile Derivatives

The application of 4-Methoxyphthalaldehyde as a derivatizing agent is predominantly centered on high-performance liquid chromatography (HPLC) with fluorescence detection. The underlying principle of its reaction with primary amines in the presence of a thiol is the formation of a highly fluorescent isoindole derivative. These derivatives are relatively large, polar, and non-volatile molecules, properties that make them ideally suited for separation and detection by HPLC.

Conversely, gas chromatography (GC) requires analytes to be volatile and thermally stable to allow for vaporization in the injector port and passage through the GC column. Derivatization for GC analysis aims to increase the volatility of polar analytes by replacing active hydrogens on functional groups like amines (-NH2) with nonpolar moieties. Common techniques for this purpose include silylation and acylation.

The isoindole derivatives produced by 4-Methoxyphthalaldehyde are inherently non-volatile and would decompose under the high-temperature conditions of a standard GC analysis. Therefore, 4-Methoxyphthalaldehyde is not considered a suitable derivatizing agent for creating the volatile derivatives necessary for GC-based analysis of amines. The scientific literature does not support its use in this context; its utility lies firmly in the realm of fluorescence-based liquid chromatography and spectroscopy.

Comparative Performance Analysis with o-Phthalaldehyde (OPA)

The performance of an analytical reagent is defined by several key metrics, including sensitivity, linearity, selectivity, and robustness. Comparative studies between 4-Methoxyphthalaldehyde and the traditional o-Phthalaldehyde reveal a nuanced picture where the methoxy-substituted analogue offers significant enhancements in specific contexts.

Sensitivity, often expressed by the limit of detection (LOD), and the range over which the response is linear are critical for quantitative analysis. Research has shown that 4-Methoxyphthalaldehyde can offer superior performance in these areas compared to OPA.

In the fluorimetric determination of histamine, a key biogenic amine and marker for seafood freshness, 4-Methoxyphthalaldehyde (MOPA) demonstrated a significantly wider linear range and a lower detection limit than OPA. Similarly, for the analysis of trace ammonium in natural waters, a method based on MOPA was reported to be considerably more sensitive than the conventional OPA method.

The improved performance of 4-Methoxyphthalaldehyde can be attributed to the electronic effects of the methoxy group on the phthalaldehyde ring structure, which influences the fluorescence quantum yield of the resulting isoindole derivative.

Table 1: Comparison of Detection Limits and Linear Ranges for MOPA vs. OPA

| Analyte | Reagent | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|

| Histamine | 4-Methoxyphthalaldehyde (MOPA) | 9.5 x 10⁻⁷ mol/L | 1.0 x 10⁻⁶ – 1.0 x 10⁻⁴ mol/L | mdpi.com |

| Histamine | o-Phthalaldehyde (OPA) | Not specified as superior | 5.0 x 10⁻⁶ – 5.0 x 10⁻⁵ mol/L | researchgate.net |

| Ammonium | 4-Methoxyphthalaldehyde (MOPA) | 0.0058 µmol/L | 0.025 – 0.300 µmol/L | researchgate.netnih.gov |

| Ammonium | o-Phthalaldehyde (OPA) | Reported as less sensitive than MOPA | Not specified | researchgate.netnih.gov |

Both OPA and 4-Methoxyphthalaldehyde exhibit high selectivity for primary amines. The reaction mechanism requires a primary amine group to form the stable isoindole ring structure. Neither reagent reacts with secondary amines, such as proline, under standard conditions, which is a key selectivity feature in amino acid analysis.

The interference profile of a reagent is crucial for its application to complex samples. For the analysis of ammonium using 4-Methoxyphthalaldehyde, it was noted that the use of a masking agent for metal ions did not have an obvious effect on the fluorescence signal, suggesting a good tolerance to metal ion interference in that specific application. researchgate.netnih.gov However, a comprehensive, direct comparison of the interference profiles of OPA and 4-Methoxyphthalaldehyde across a wide range of analytes and potential interferents is not extensively documented. Potential interferences in phthalaldehyde-based derivatizations can arise from the instability of the derivatives themselves or from other nucleophilic species in the sample matrix that might compete in the reaction. The stability of the formed derivative is a known drawback for OPA, and while 4-Methoxyphthalaldehyde may offer improvements, this requires further systematic investigation.

The introduction of a methoxy group onto the phthalaldehyde ring structure imparts changes to the electronic properties of the resulting fluorophore. This substitution typically results in a bathochromic shift (a shift to longer wavelengths) in both the excitation and emission spectra.

For instance, the derivative formed between 4-Methoxyphthalaldehyde and ammonium exhibits a maximum excitation wavelength at 370 nm and a maximum emission wavelength at 454 nm. researchgate.netnih.gov In comparison, OPA-amine derivatives generally have excitation maxima in the range of 340-360 nm and emission maxima around 450-455 nm. This red shift in the excitation wavelength for the 4-Methoxyphthalaldehyde derivative can be advantageous, as it moves the excitation further from the UV region, potentially reducing background fluorescence from matrix components in biological and environmental samples.

Furthermore, studies have consistently reported that 4-Methoxyphthalaldehyde is "much more sensitive" than OPA for certain analytes like ammonium. researchgate.netnih.gov This suggests that the methoxy group enhances the fluorescence quantum yield of the isoindole product, leading to a more intense fluorescence signal for a given concentration of the analyte. This enhanced signal intensity is a primary driver for its superior detection limits.

The development of portable and field-based analytical systems is a growing area of interest for environmental monitoring, food safety, and point-of-care diagnostics. The characteristics of 4-Methoxyphthalaldehyde make it particularly well-suited for such applications.

The reaction of 4-Methoxyphthalaldehyde with amines is rapid and occurs at room temperature, eliminating the need for heating devices that would add to the complexity, size, and power consumption of a portable instrument. researchgate.netnih.gov In contrast, some OPA-based methods require elevated temperatures to proceed efficiently.

Moreover, the red-shifted excitation wavelength of the 4-Methoxyphthalaldehyde derivatives is compatible with modern, low-cost light sources like laser diodes (LDs) and light-emitting diodes (LEDs) that operate in the near-UV or visible range. These light sources are more robust, have lower power requirements, and are more compact than the traditional UV lamps sometimes required for OPA, which can be less suitable for portable systems. researchgate.netnih.gov Indeed, research has highlighted that the 4-Methoxyphthalaldehyde method is more suitable for developing portable fluorescence detection systems than the OPA method, and a hand-held portable laser diode fluorometer has been developed for a related methoxy-substituted phthalaldehyde derivative.

Spectroscopic Characterization of 4 Methoxyphthalaldehyde and Its Derivatives

Molecular Fluorescence Spectroscopy

Molecular fluorescence spectroscopy is a powerful tool for studying the properties of fluorescent molecules, known as fluorophores. 4-Methoxyphthalaldehyde itself is not fluorescent, but it readily reacts with primary amines, such as amino acids, in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govnih.gov This reaction makes MOPA a valuable reagent for the sensitive detection and quantification of primary amines. nih.gov

Excitation and Emission Maxima Analysis of Fluorescent Adducts

The fluorescent adducts formed from the reaction of 4-Methoxyphthalaldehyde with primary amines exhibit characteristic excitation and emission spectra. The positions of the spectral maxima are dependent on the specific amine that has reacted with MOPA.

For instance, the reaction of MOPA with ammonium (B1175870) under alkaline conditions yields a fluorescent product with a maximum excitation wavelength at 370 nm and a corresponding emission maximum at 454 nm. researchgate.net In another study, the derivatization of histamine (B1213489) with MOPA in a basic medium (pH 12.5) produced a fluorescent complex with an excitation maximum at 351 nm and an emission maximum centered at 462 nm. researchgate.net These findings highlight the utility of MOPA as a derivatizing agent for the fluorimetric analysis of various primary amines.

The specific excitation and emission wavelengths are crucial for developing analytical methods, as they dictate the optimal instrumental settings for achieving maximum sensitivity.

Table 1: Excitation and Emission Maxima of 4-Methoxyphthalaldehyde Adducts

| Adduct | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent/pH |

|---|---|---|---|

| MOPA-Ammonium | 370 nm | 454 nm | Alkaline |

| MOPA-Histamine | 351 nm | 462 nm | pH 12.5 |

Quantum Yield and Extinction Coefficient Determination

The fluorescence quantum yield (ΦF) and the molar extinction coefficient (ε) are two fundamental parameters that define the efficiency of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed and indicates the probability of the excited state being deactivated by fluorescence. inflibnet.ac.in The molar extinction coefficient measures how strongly a chemical species absorbs light at a given wavelength. nih.govresearchgate.net

The determination of the fluorescence quantum yield is often performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. inflibnet.ac.inedinst.com The calculation involves the integrated fluorescence intensities, the absorbance values at the excitation wavelength, and the refractive indices of the solvents for both the sample and the reference. edinst.com

For MOPA derivatives, specific data on quantum yields and molar extinction coefficients are not extensively available in the current literature. However, related compounds provide insight into the expected values. For example, novel pyrrole (B145914) derivatives designed as blue colorants have demonstrated very high molar extinction coefficients, in the range of 6.03 × 10⁴ to 6.91 × 10⁴ L/mol·cm. mdpi.com Similarly, studies on fluorescent amino acid derivatives have reported quantum yields that are highly dependent on the molecular structure and solvent environment. nih.govunige.ch For a given MOPA-amino acid adduct, these values would need to be determined empirically.

Fluorescence Lifetime Measurements and Decay Kinetics

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. This parameter is intrinsic to a fluorophore and is influenced by its environment but not by the concentration or intensity of the light source. researchgate.net The decay of the excited state population typically follows first-order kinetics.

Fluorescence lifetimes are commonly measured using time-correlated single photon counting (TCSPC). researchgate.net This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process, a histogram of decay times is built, from which the fluorescence lifetime can be calculated. researchgate.net

Specific fluorescence lifetime data for isoindole derivatives of 4-Methoxyphthalaldehyde are not readily found in the literature. However, studies on other fluorescent amino acids and their derivatives show lifetimes typically in the nanosecond range. For example, two fluorescein-amino acid compounds in an alkaline aqueous solution were found to have lifetimes of approximately 4.06 ns and 4.08 ns. nih.gov Another study on the unnatural amino acid 4-cyanotryptophan (B8074655) reported a long fluorescence lifetime of 13.7 ns in water. rsc.org The lifetime of a MOPA adduct would be a key characteristic of its fluorescence profile.

Solvatochromic Effects on Fluorescence Characteristics

Solvatochromism refers to the change in the absorption or emission spectral properties of a compound with a change in the polarity of the solvent. scirp.org For fluorescent molecules, this effect, known as solvatofluorochromism, can manifest as a shift in the emission maximum, a change in the fluorescence quantum yield, or a change in the fluorescence lifetime. These changes arise from the differential solvation of the ground and excited states of the fluorophore.

The study of solvatochromic effects provides valuable information about the electronic structure and the change in dipole moment of a molecule upon excitation. scirp.orgresearchgate.net For instance, a study on fluorescent 4-amino-1,8-naphthalimide (B156640) Tröger's bases, which possess intramolecular charge transfer (ICT) characteristics, demonstrated both positive (red shift with increasing polarity) and negative (blue shift with increasing polarity) solvatochromic effects depending on the specific structure and the hydrogen bonding capability of the solvent. rsc.org

While specific studies on the solvatochromic effects on 4-Methoxyphthalaldehyde adducts are not widely published, it is expected that their fluorescence characteristics would be sensitive to the solvent environment due to the charge transfer nature of the isoindole chromophore. This sensitivity could be exploited for probing the local environment in various systems.

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy molecular orbital. libretexts.orgcapes.gov.br The wavelength of light absorbed corresponds to the energy difference between these orbitals.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of a molecule provides information about its chromophores, which are the parts of the molecule responsible for light absorption. libretexts.org The 4-Methoxyphthalaldehyde molecule contains several features that contribute to its UV-Vis absorption: a benzene (B151609) ring, two aldehyde (carbonyl) groups, and a methoxy (B1213986) group.

The electronic transitions possible in MOPA include:

π → π* transitions: These high-energy transitions occur in the aromatic ring and the carbonyl groups due to the presence of π bonds. For conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller, leading to absorption at longer wavelengths. libretexts.org

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and methoxy groups) to an antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy (and thus occur at longer wavelengths) and are less intense than π → π* transitions. inflibnet.ac.inmmmut.ac.in

In a molecule like acetone, which contains a simple carbonyl chromophore, the n → π* transition appears as a weak band at a longer wavelength (around 280 nm), while the more intense π → π* transition occurs at a shorter wavelength (around 190 nm). inflibnet.ac.in For 4-Methoxyphthalaldehyde, the conjugation of the carbonyl groups with the benzene ring is expected to shift the π → π* absorption to longer wavelengths compared to isolated chromophores. The methoxy group (-OCH₃), an auxochrome, is an electron-donating group that, when attached to a chromophore, can further shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect). The UV-vis spectrum of graphene oxide, for example, shows a peak around 300 nm attributed to the n → π* transitions of the oxygen-containing functional groups. researchgate.net A detailed analysis of the UV-Vis spectrum of MOPA would reveal the specific wavelengths of these transitions, providing a complete picture of its electronic structure.

Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the molecular structure of 4-Methoxyphthalaldehyde. tanta.edu.eguni-siegen.de These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions. americanpharmaceuticalreview.comlibretexts.org While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that alter the molecule's polarizability. uni-siegen.deedinst.com

Vibrational Assignments and Molecular Conformations

The vibrational spectrum of 4-Methoxyphthalaldehyde is complex, featuring contributions from the benzene ring, the two aldehyde functional groups, and the methoxy substituent. The assignment of specific vibrational bands to molecular motions is based on comparisons with related molecules, such as substituted benzaldehydes and phthalaldehydes. ias.ac.inuc.pt

The key vibrational modes for 4-Methoxyphthalaldehyde include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aldehyde C-H stretching vibrations are characteristically observed as a pair of bands near 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching of the two aldehyde groups is a very strong and prominent band in the IR spectrum, typically found in the 1710-1680 cm⁻¹ range. The exact position can be influenced by electronic effects of the methoxy group and potential conformational differences.

Aromatic C=C Stretching: The benzene ring skeletal vibrations result in several bands in the 1600-1450 cm⁻¹ region.

Methoxy Group Vibrations: The CH₃ asymmetric and symmetric stretching modes of the methoxy group are expected around 2950 cm⁻¹ and 2835 cm⁻¹, respectively. The C-O stretching vibration of the aryl-ether linkage appears as a strong band, typically between 1275-1200 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring, appearing below 900 cm⁻¹, are indicative of the substitution pattern.

The relative orientation of the two aldehyde groups can lead to different molecular conformations (rotamers), which may be distinguishable in the vibrational spectra, particularly in high-resolution studies or under specific sample conditions (e.g., low temperature). uc.pt These conformational differences can cause subtle shifts in vibrational frequencies or the appearance of additional bands. americanpharmaceuticalreview.com

Table 1: Tentative Vibrational Assignments for 4-Methoxyphthalaldehyde This table is generated based on data from related compounds like 4-methoxybenzaldehyde (B44291) and tere-phthalaldehyde. ias.ac.inuc.pt

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~3070 | Aromatic C-H | Stretching |

| ~2950 | -OCH₃ Asymmetric C-H | Stretching |

| ~2850, ~2750 | Aldehyde C-H | Stretching |

| ~1700 | Aldehyde C=O | Stretching |

| ~1600, ~1580, ~1500 | Aromatic C=C | Stretching |

| ~1450 | -OCH₃ Asymmetric C-H | Bending |

| ~1260 | Aryl-O | Asymmetric Stretching |

| ~1170 | In-plane C-H | Bending |

| ~1020 | Aryl-O | Symmetric Stretching |

Spectroscopic Fingerprints of Derivatization Products

When 4-Methoxyphthalaldehyde undergoes derivatization, for example, through reactions involving its aldehyde groups, significant and predictable changes occur in its IR and Raman spectra. These changes serve as spectroscopic "fingerprints" for confirming the formation of the new product. researchgate.netkoyauniversity.org

Common derivatization reactions include condensation with amines to form Schiff bases or cyclization reactions to generate new heterocyclic systems. koyauniversity.org The spectroscopic consequences of such reactions are clear:

Disappearance of Aldehyde Bands: The most notable change is the disappearance of the characteristic aldehyde C-H stretching bands (~2850 and ~2750 cm⁻¹) and the strong C=O stretching band (~1700 cm⁻¹).

Appearance of New Functional Group Bands: Concurrently, new bands corresponding to the formed functional groups will appear. For instance:

Schiff Base Formation: The formation of an imine (C=N) bond introduces a new stretching vibration in the 1690-1640 cm⁻¹ region.

Thiazolidin-4-one Formation: Cyclization with mercaptoacetic acid would lead to the appearance of a new carbonyl stretching band for the lactam ring in the thiazolidin-4-one product. koyauniversity.org

Reduction to Alcohol: Reduction of the aldehyde groups to alcohols would result in the disappearance of the C=O stretch and the appearance of a broad O-H stretching band around 3500-3200 cm⁻¹.

The fingerprint region (below 1500 cm⁻¹) of the spectrum, which contains a complex pattern of bending and skeletal vibrations, will also be significantly altered, providing a unique pattern for each derivative. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Elucidation of 4-Methoxyphthalaldehyde Derivatives

The ¹H and ¹³C NMR spectra of a 4-Methoxyphthalaldehyde derivative can be predicted and analyzed to confirm its structure. The substitution pattern on the aromatic ring leads to a distinct set of signals for the aromatic protons and carbons.

¹H NMR Spectrum:

Aldehyde Protons (-CHO): The protons of the two aldehyde groups are highly deshielded and appear as singlets in the δ 9.5-10.5 ppm region. Their exact chemical shifts may differ slightly due to their positions relative to the methoxy group.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm). Their splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) and coupling constants would be characteristic of the 1,2,4-trisubstitution pattern.

Methoxy Protons (-OCH₃): The methoxy group gives a sharp singlet, typically around δ 3.8-4.0 ppm. nih.gov

¹³C NMR Spectrum:

Carbonyl Carbons (-CHO): The aldehyde carbonyl carbons are found far downfield, in the δ 190-200 ppm range. organicchemistrydata.org

Aromatic Carbons: The six aromatic carbons will give distinct signals in the δ 110-165 ppm range. The carbon attached to the methoxy group (C4) will be significantly shielded, while the carbons bearing the aldehyde groups (C1, C2) and the oxygen-bearing carbon will be deshielded.

Methoxy Carbon (-OCH₃): The methoxy carbon appears as a single peak around δ 55-60 ppm. nih.gov

Derivatization of the aldehyde groups leads to predictable changes in the NMR spectra. For example, conversion to an imine would shift the signal of the attached carbon upfield and give rise to a new signal for the C=N proton in the ¹H NMR spectrum. The use of two-dimensional NMR techniques like COSY, HSQC, and HMBC is crucial for the complete and unambiguous assignment of all proton and carbon signals in complex derivatives. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical 4-Methoxyphthalaldehyde Derivative Predicted ranges are based on general principles and data from analogous substituted aromatic compounds. nih.govscielo.brorganicchemistrydata.org

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 200 |

| Aromatic (Ar-H/C) | 6.8 - 8.0 | 110 - 165 |

Conformational Analysis and Dynamic NMR Studies

Due to the presence of single bonds connecting the two aldehyde groups and the methoxy group to the benzene ring, 4-Methoxyphthalaldehyde can exist in various conformations arising from restricted rotation. rsc.orgrsc.org The rotation around the aryl-CHO bond in substituted benzaldehydes can be slow enough on the NMR timescale at low temperatures. rsc.org

This restricted rotation can give rise to distinct conformers (rotational isomers or rotamers), such as the O-cis and O-trans conformers, where the aldehyde oxygen is either cis or trans to a neighboring substituent. rsc.org In 4-Methoxyphthalaldehyde, the interplay of rotation of two aldehyde groups could lead to a more complex conformational landscape.

Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational dynamics. unibas.it By recording NMR spectra at different temperatures, one can observe:

At High Temperatures: If the rotation is fast on the NMR timescale, the spectrum shows a single set of time-averaged signals for the exchanging sites.

At Low Temperatures: As the temperature is lowered, the rate of interconversion slows down. If it becomes slow enough, separate signals for each distinct conformer can be observed. This allows for the determination of the population of each conformer.

At Intermediate Temperatures (Coalescence): In the temperature range where the rate of exchange is comparable to the NMR frequency difference, the signals broaden and eventually coalesce into a single broad peak before sharpening at higher temperatures.

By analyzing the line shapes of the signals as a function of temperature, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barriers. rsc.orgrsc.org Such studies on 4-Methoxyphthalaldehyde would provide valuable insight into the steric and electronic effects governing its conformational preferences and dynamic behavior in solution.

Computational Chemistry and Theoretical Investigations of 4 Methoxyphthalaldehyde

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic and vibrational structure of 4-Methoxyphthalaldehyde.

The electronic absorption and emission spectra of 4-Methoxyphthalaldehyde can be simulated using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. The general workflow for simulating UV-Vis and fluorescence spectra involves:

Optimizing the ground-state geometry of the molecule using DFT.

Performing a TD-DFT calculation on the optimized geometry to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the UV-Vis spectrum.

To simulate the fluorescence spectrum, the geometry of the first excited state is optimized.

A TD-DFT calculation is then performed on the optimized excited-state geometry to determine the emission energies.

For aromatic aldehydes, the choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. A variety of functionals, including B3LYP, CAM-B3LYP, and M06-2X, have been benchmarked for their performance in predicting UV-Vis spectra. The inclusion of a solvent model is also important, as the polarity of the solvent can influence the positions of the absorption and emission bands.

Theoretical calculations of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra are powerful tools for structural elucidation.

Vibrational Spectra: DFT calculations are widely used to compute the vibrational frequencies and intensities of molecules. The process involves:

Optimizing the molecular geometry.

Calculating the harmonic vibrational frequencies at the optimized geometry. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

A detailed computational and experimental study on the closely related molecule, 4-methoxybenzaldehyde (B44291), provides significant insight into the vibrational dynamics that would be expected for 4-Methoxyphthalaldehyde. In that study, inelastic neutron scattering (INS) spectroscopy was combined with periodic DFT calculations to confidently assign the vibrational modes. The excellent agreement between the calculated and experimental spectra allowed for a thorough analysis of the vibrational features, including the torsional potential barriers for the methyl group. Another study on 4-methoxybenzaldehyde utilized DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set to perform a complete vibrational assignment of the fundamental modes observed in experimental FTIR and FT-Raman spectra.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR shielding tensors. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Computational studies on aromatic aldehydes have shown that ab initio GIAO methods can provide valuable predictions of ¹H chemical shifts. However, the accuracy of these calculations is sensitive to the choice of basis set. The inclusion of solvent effects, often through the PCM model, is also important for accurate predictions of NMR spectra in solution. For complex molecules, comparing computed NMR data with experimental results can aid in conformational analysis.

| Computational Method | Spectroscopic Property | Typical Level of Theory | Key Information Obtained |

| TD-DFT | UV-Vis Absorption | B3LYP/6-311+G(d,p) with PCM | Excitation energies (λmax), oscillator strengths |

| TD-DFT | Fluorescence Emission | B3LYP/6-311+G(d,p) with PCM | Emission energies, excited-state geometry |

| DFT | Vibrational (IR, Raman) | B3LYP/6-311++G(d,p) | Vibrational frequencies, intensities, mode assignments |

| DFT-GIAO | NMR (¹H, ¹³C) | B3LYP/6-311+G(2d,p) with PCM | Chemical shifts, shielding tensors |

Molecular Modeling and Docking Studies of 4-Methoxyphthalaldehyde Derivatives

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a biological target, typically a protein or nucleic acid. These methods are fundamental in drug discovery and can provide insights into the potential biological activity of derivatives of 4-Methoxyphthalaldehyde.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Obtaining the three-dimensional structures of the ligand (e.g., a 4-Methoxyphthalaldehyde derivative) and the target protein. The ligand structure is typically optimized using quantum chemical methods. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB).

Using a docking program to place the ligand into the binding site of the protein in various conformations and orientations.

A scoring function is then used to estimate the binding affinity for each pose, and the poses are ranked.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While no molecular docking studies specifically on 4-Methoxyphthalaldehyde derivatives were identified, a study on the related compound 4-methoxybenzaldehyde investigated its inhibitory activity on tyrosinase, an enzyme involved in melanin production. This study employed molecular docking to compare the binding of 4-methoxybenzaldehyde and other substituted benzaldehydes to the active site of tyrosinase. Such studies demonstrate how molecular docking can be used to understand the binding modes of small aromatic aldehydes in a biological context.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify the key molecular features responsible for its biological effects.

Computational methods play a crucial role in modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

For aromatic aldehydes, SAR studies have been conducted to explore their potential as antisickling agents by investigating their interaction with hemoglobin. These studies involve synthesizing a series of derivatives with different substituents and evaluating their effects on hemoglobin oxygen affinity and sickling inhibition. Computational modeling, including docking, is often used to rationalize the observed SAR and to guide the design of more potent compounds.

Although specific SAR studies for 4-Methoxyphthalaldehyde derivatives are not available in the literature, the principles and computational approaches used for other aromatic aldehydes would be directly applicable. A hypothetical SAR study on 4-Methoxyphthalaldehyde derivatives could involve synthesizing analogs with modifications to the methoxy (B1213986) group or the aldehyde functionalities and evaluating their effects on a specific biological target. The results could then be used to build a QSAR model to guide the development of more active compounds.

Future Research Directions and Emerging Applications

Rational Design of Next-Generation 4-Methoxyphthalaldehyde Analogues

The principles of rational design, which leverage an understanding of molecular structure and function, are central to developing new analogues of 4-Methoxyphthalaldehyde with tailored properties. nih.govgeneonline.com This approach moves beyond serendipitous discovery to a targeted creation of molecules for specific applications. By systematically modifying the core structure of 4-Methoxyphthalaldehyde, researchers can fine-tune its electronic, optical, and biological characteristics.

Key strategies in the rational design of new analogues include:

Computational Modeling: Utilizing quantum chemical calculations and molecular docking studies to predict the properties of novel derivatives. This can forecast reactivity, absorption and emission spectra, and binding affinity to biological targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic variations to the phenyl ring or methoxy (B1213986) group. For instance, altering the position or nature of the substituent on the aromatic ring can significantly impact the molecule's function. researchgate.net

Scaffold Hopping: Replacing the phthalaldehyde core with other heterocyclic systems while retaining the key functional groups to explore new chemical space and potential biological activities.

These design principles are instrumental in creating next-generation molecules for diverse fields, from medicinal chemistry to materials science. nih.govnorthwestern.edu

Table 1: Strategies for Rational Design of 4-Methoxyphthalaldehyde Analogues

| Design Strategy | Objective | Key Methodologies | Potential Outcome |

| Substituent Modification | To modulate electronic and steric properties. | Introducing electron-withdrawing or donating groups on the aromatic ring. | Enhanced fluorescence, altered reactivity, improved biological targeting. |

| Functional Group Interconversion | To create new reactive sites or binding motifs. | Converting aldehyde groups to imines, oximes, or other derivatives. | Novel sensor probes, new precursors for macrocycles. |

| Extension of Conjugation | To shift optical properties towards longer wavelengths. | Fusing additional aromatic rings to the core structure. | Development of near-infrared (NIR) dyes and probes. |

Development of Advanced Sensor Technologies for Environmental Monitoring

There is a critical and growing need for advanced sensor technologies for the real-time, sensitive, and selective detection of environmental pollutants. ijsrm.netresearchgate.net Derivatives of 4-Methoxyphthalaldehyde are promising candidates for the development of novel chemosensors, particularly fluorescent sensors, due to their inherent chemical reactivity and potential for tunable photophysical properties. researchgate.netnih.gov

The aldehyde groups of 4-Methoxyphthalaldehyde can readily react with specific analytes, leading to a measurable change in fluorescence or color. This "turn-on" or "turn-off" sensing mechanism forms the basis for detecting various substances. Research is focused on designing derivatives that can selectively detect pollutants such as heavy metal ions, volatile organic compounds (VOCs), and toxic industrial chemicals. researchgate.netnih.gov

Emerging trends in this area include:

Metal-Organic Frameworks (MOFs): Incorporating 4-Methoxyphthalaldehyde-based ligands into MOFs can create highly porous and stable materials for the selective adsorption and detection of gaseous pollutants like sulfur dioxide (SO2) and ammonia (B1221849) (NH3). researchgate.netnih.gov The organized structure of MOFs enhances sensor sensitivity and selectivity. rsc.orgrsc.org

Molecularly Imprinted Polymers (MIPs): Creating polymers with recognition sites tailored for specific pollutants, using a 4-Methoxyphthalaldehyde derivative as a functional monomer. These MIP-based sensors offer high selectivity and robustness for environmental sample analysis. nih.govresearchgate.net

Nanomaterial Integration: Combining 4-Methoxyphthalaldehyde-based probes with nanomaterials like quantum dots or gold nanoparticles can amplify the sensor signal, leading to ultra-sensitive detection limits required for monitoring trace contaminants. nih.govnih.gov

These advanced sensor systems are being developed for applications in air and water quality monitoring, providing crucial data for environmental protection and public health. albany.edumoldstud.com

Table 2: Potential Environmental Analytes for 4-Methoxyphthalaldehyde-Based Sensors

| Analyte Category | Specific Examples | Sensing Principle |

| Heavy Metal Ions | Mercury (Hg²⁺), Lead (Pb²⁺), Copper (Cu²⁺) | Coordination with aldehyde or derivative groups, causing fluorescence quenching or enhancement. |

| Anions | Cyanide (CN⁻), Fluoride (F⁻) | Nucleophilic addition to aldehyde groups, modulating the electronic structure and fluorescence. |

| Amines & Thiols | Biogenic amines, hydrogen sulfide (B99878) (H₂S) | Schiff base formation or other covalent reactions leading to a distinct optical response. |

| Explosives | Nitroaromatics (e.g., Trinitrophenol) | Electron transfer interactions leading to fluorescence quenching. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Predictive Analytics

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, the optimization of synthetic reactions, and the analysis of complex datasets. ijsetpub.comnih.gov In the context of 4-Methoxyphthalaldehyde, AI and ML can accelerate the discovery and development of new materials and applications.

Key applications of AI/ML in this field include: